1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Description
This compound is a synthetic nucleoside analog featuring a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety modified with bulky 3,5-O-siloxanediyl protective groups (1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl). The heterocyclic base is a 1H-1,2,4-triazole-3-carboxamide, a structure analogous to purine bases in natural nucleosides. The siloxane groups enhance stability during synthesis and may influence pharmacokinetic properties by increasing lipophilicity and resistance to enzymatic degradation . Its design aligns with strategies for antiviral or anticancer nucleoside analogs, where sugar modifications and protective groups optimize bioavailability and target specificity.
Properties
Molecular Formula |
C20H38N4O5Si2 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H38N4O5Si2/c1-12(2)30(13(3)4)26-10-17-16(28-31(29-30,14(5)6)15(7)8)9-18(27-17)24-11-22-20(23-24)19(21)25/h11-18H,9-10H2,1-8H3,(H2,21,25)/t16?,17-,18-/m1/s1 |
InChI Key |
BROATPLWSARHCT-UKKPGEIXSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C=NC(=N3)C(=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C=NC(=N3)C(=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Protection of hydroxyl groups: The hydroxyl groups of the starting sugar molecule are protected using silylating agents to form the disiloxane group.
Formation of the triazole ring: The protected sugar is then reacted with azide and alkyne precursors under copper-catalyzed conditions to form the triazole ring.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper or palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The disiloxane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Siloxane vs. Acetyl Protection: The target compound’s siloxane groups provide superior steric protection compared to acetylated analogs (e.g., BOC Sciences compound ).
Enzymatic Compatibility : Unlike oxadiazole-containing bases (e.g., compound 29 in ), the triazole-carboxamide core in the target compound is compatible with enzymatic transglycosylation using purine nucleoside phosphorylases (PNP), a method critical for scalable synthesis .
Biological Activity : While ribavirin’s ribose moiety supports broad antiviral activity, the target compound’s 2-deoxy sugar and siloxane modifications may favor DNA virus targeting (e.g., herpesviruses) or improve blood-brain barrier penetration.
Non-Nucleoside Analogs: Triazofenamide shares the triazole-carboxamide motif but lacks a sugar moiety, highlighting the importance of nucleoside architecture for antiviral vs. pesticidal applications.
Biological Activity
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Beta-D-Erythro-Pentofuranosyl moiety : This sugar component is crucial for biological interactions.
- Triazole ring : Known for its role in various pharmacological applications.
- Disiloxane group : This contributes to the compound's stability and solubility properties.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure with multiple functional groups that may influence its biological activity.
Antiviral Properties
Research indicates that compounds with similar structural features exhibit significant antiviral activities. The triazole ring is often associated with inhibition of viral replication. For instance, studies on related triazole derivatives have shown effectiveness against various viruses, including HIV and influenza .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. A comparative analysis of similar compounds demonstrated that modifications in the sugar moiety can enhance cytotoxicity against cancer cell lines .
Enzyme Inhibition
The presence of the disiloxane group may enhance the compound's ability to interact with specific enzymes involved in metabolic pathways. Enzyme assays have indicated that related compounds can act as inhibitors of key enzymes like thymidine kinase, which is vital for DNA synthesis in rapidly dividing cells .
Study 1: Antiviral Efficacy
A study conducted on a series of triazole derivatives revealed that modifications at the sugar position significantly impacted antiviral efficacy. The compound was tested against several viral strains, showing promising results in inhibiting viral replication in vitro.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound exhibited dose-dependent cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of thymidine kinase |
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[2-Deoxy... | HeLa | 15 |
| Related Triazole Derivative | MCF-7 | 12 |
| Established Chemotherapeutic | - | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
